IA1-8H2: Superior Potency vs. Closest Analogs in Illudalic Acid Series
IA1-8H2 demonstrates the highest inhibitory potency against PHPT1 within its chemical series. Its IC50 value is 3.4 ± 0.7 μM, which is lower (more potent) than the next closest analog, IA1 (IC50 = 3.5 ± 0.6 μM), and significantly more potent than less optimized analogs like IA2-8Me2 (IC50 = 6.6 ± 0.4 μM) and 7-BIA (IC50 = 35 ± 4 μM) [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.4 ± 0.7 μM |
| Comparator Or Baseline | IA1: 3.5 ± 0.6 μM; IA2-8Me2: 6.6 ± 0.4 μM; 7-BIA: 35 ± 4 μM |
| Quantified Difference | 2.9% more potent than IA1; 48% more potent than IA2-8Me2; 90% more potent than 7-BIA |
| Conditions | PHPT1 fluorogenic assay using DiFMUP substrate in vitro |
Why This Matters
For screening programs and structure-activity relationship (SAR) studies, selecting the most potent analog ensures maximal target engagement and the highest likelihood of observing a phenotypic effect.
- [1] Liang, L. et al. (2023). Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1. ChemMedChem, 18(15), e202300187. DOI: 10.1002/cmdc.202300187 View Source
